Malouetine Malouetine Malouetine is a Bis-quaternary steroidal diamine.
Brand Name: Vulcanchem
CAS No.: 10308-44-8
VCID: VC0534438
InChI: InChI=1S/C27H52N2.2HI/c1-19(28(4,5)6)23-12-13-24-22-11-10-20-18-21(29(7,8)9)14-16-26(20,2)25(22)15-17-27(23,24)3;;/h19-25H,10-18H2,1-9H3;2*1H/q+2;;/p-2/t19-,20-,21-,22-,23?,24-,25-,26-,27+;;/m0../s1
SMILES: CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)[N+](C)(C)C)C)C)[N+](C)(C)C.[I-].[I-]
Molecular Formula: C27H52I2N2
Molecular Weight: 658.5 g/mol

Malouetine

CAS No.: 10308-44-8

Cat. No.: VC0534438

Molecular Formula: C27H52I2N2

Molecular Weight: 658.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Malouetine - 10308-44-8

Specification

CAS No. 10308-44-8
Molecular Formula C27H52I2N2
Molecular Weight 658.5 g/mol
IUPAC Name [(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-[(1S)-1-(trimethylazaniumyl)ethyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-trimethylazanium;diiodide
Standard InChI InChI=1S/C27H52N2.2HI/c1-19(28(4,5)6)23-12-13-24-22-11-10-20-18-21(29(7,8)9)14-16-26(20,2)25(22)15-17-27(23,24)3;;/h19-25H,10-18H2,1-9H3;2*1H/q+2;;/p-2/t19-,20-,21-,22-,23?,24-,25-,26-,27+;;/m0../s1
Standard InChI Key ZKPCQHGEQUQGJK-JEGPABFXSA-L
Isomeric SMILES C[C@@H](C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)[N+](C)(C)C)C)C)[N+](C)(C)C.[I-].[I-]
SMILES CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)[N+](C)(C)C)C)C)[N+](C)(C)C.[I-].[I-]
Canonical SMILES CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)[N+](C)(C)C)C)C)[N+](C)(C)C.[I-].[I-]
Appearance Solid powder

Introduction

Discovery and Natural Source of Malouetine

Malouetine was first isolated in 1960 by Professor Francoise Laine and colleagues from the bark of Malouetia bequaertiana, a plant native to Central Africa belonging to the Apocynaceae family . Initial investigations focused on its curarizing properties, drawing parallels to the traditional arrow poison curare. The compound’s name derives from its plant source, reflecting the taxonomic classification of the genus Malouetia. Early structural elucidation revealed a steroidal framework with two quaternary ammonium groups at positions 3β and 20α, distinguishing it from other steroidal alkaloids in the Apocynaceae .

The isolation process involved ethanol extraction followed by chromatographic purification, yielding a white crystalline powder with neuromuscular-blocking activity . Comparative studies with stereoisomers demonstrated that the 3β,20α-configuration was essential for its pharmacological effects, as epimerization at either position abolished curarizing potency . This structure-activity relationship underscored the importance of spatial arrangement in malouetine’s biological interactions.

Chemical Structure and Physicochemical Properties

Malouetine (C₂₇H₅₂IN₂; molecular weight 531.631 g/mol) features a 5α-pregnane steroid nucleus substituted with two trimethylammonium groups . The iodine counterion in its common salt form contributes to its molecular weight and solubility profile. Key physicochemical characteristics include:

PropertyValue
CAS Registry Number10308-44-8
Molecular FormulaC₂₇H₅₂IN₂
Molecular Weight531.631 g/mol
Quaternary Ammonium Sites3β and 20α positions
SolubilityWater-soluble (iodide salt)
StabilityStable at -20°C for 3 years

UV spectroscopic studies revealed malouetine’s DNA-binding capability through intercalation and groove-binding modes, with a binding constant (Kₐ) of 1.2 × 10⁴ M⁻¹ for double-stranded DNA . This interaction, mediated by electrostatic attractions between the quaternary ammonium groups and DNA phosphate backbone, predates its later discovered G-quadruplex stabilization properties.

Pharmacological Mechanisms and Biological Targets

Neuromuscular Blockade

Malouetine acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) in the neuromuscular junction. Its bis-quaternary structure enables simultaneous interaction with two anionic sites on the receptor’s α-subunits, preventing acetylcholine binding and subsequent depolarization . Compared to d-tubocurarine, malouetine exhibits:

  • Moderate potency (ED₅₀ ≈ 0.8 mg/kg in cat sciatic nerve preparation)

  • Intermediate duration (30–45 minutes in primate models)

  • Reduced histamine release, minimizing hypotensive side effects

G-Quadruplex Stabilization and Antitumor Activity

In a landmark 2007 study, malouetine demonstrated selective stabilization of telomeric G-quadruplex DNA (IC₅₀ = 2.1 μM), inducing telomere dysfunction in HT1080 fibrosarcoma cells . Key findings included:

  • Telomere uncapping: 72-hour treatment with 1 μM malouetine caused loss of telomeric G-overhangs in 89% of cells .

  • Senescence induction: Submicromolar concentrations triggered β-galactosidase activity in 65% of tumor cells within 96 hours .

  • Telomerase inhibition: Reduced telomerase activity by 82% at 0.5 μM via allosteric modulation .

These effects occurred without significant genomic DNA damage, suggesting a telomere-specific mechanism .

Comparative Analysis with Clinical Neuromuscular Blockers

The structural and functional evolution of neuromuscular blockers is illustrated below:

CompoundStructure ClassReceptor Affinity (nM)Onset (min)Duration (min)Clinical Use
MalouetineBis-quaternary steroid42 ± 54–630–45Experimental
d-TubocurarineBenzylisoquinoline18 ± 33–560–90Historical
PancuroniumAminosteroid9 ± 22–490–120Active
RocuroniumAminosteroid29 ± 41–230–60Active

Data synthesized from Refs .

Malouetine’s moderate affinity and shorter duration compared to pancuronium (Kd = 9 nM) reflect its balanced pharmacokinetic profile, though its iodine content and potential DNA interactions limited clinical translation .

Challenges and Future Directions

Despite its potential, malouetine faces:

Emerging strategies include:

  • Site-specific deuteration to prolong half-life.

  • Pro-drug formulations for selective tumor activation.

  • CRISPR-engineered analogs with enhanced G-quadruplex specificity.

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